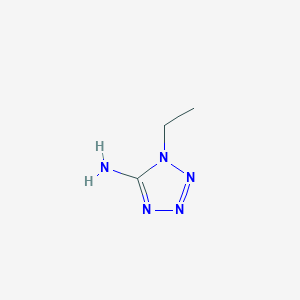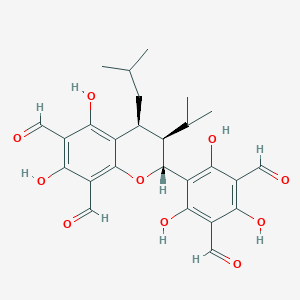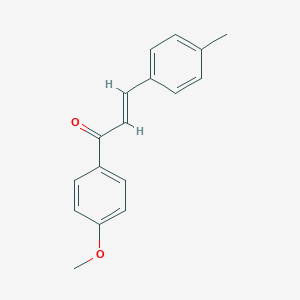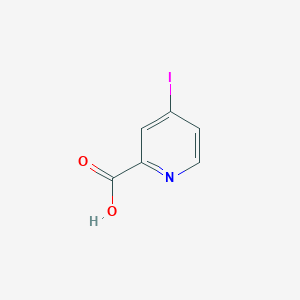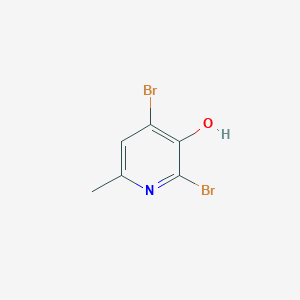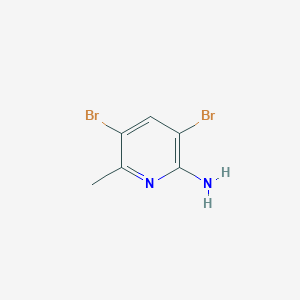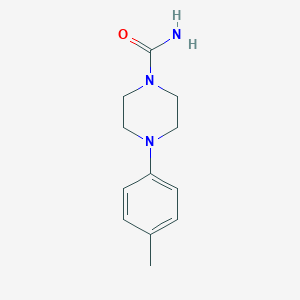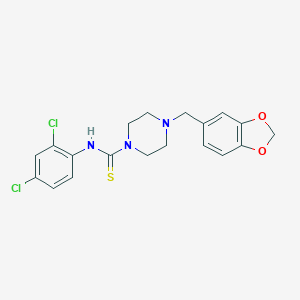
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide, also known as BDPC, is a synthetic compound that belongs to the class of piperazine derivatives. BDPC has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects. In
作用機序
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide may help to alleviate symptoms of depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to have an affinity for dopamine receptors, which may contribute to its potential use in treating drug addiction.
生化学的および生理学的効果
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to increase heart rate and blood pressure, which may limit its use in certain experimental settings.
実験室実験の利点と制限
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to ensure its purity and consistency. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been extensively studied for its potential therapeutic effects, which may make it a useful tool for studying the mechanisms of depression, anxiety disorders, and drug addiction. However, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has limitations for use in lab experiments due to its potential side effects, including increased heart rate and blood pressure.
将来の方向性
There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. One area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand the mechanisms of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide and to optimize its use in lab experiments.
合成法
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process starting with the reaction between 1,3-benzodioxole and chloroacetyl chloride. The resulting intermediate is then reacted with 2,4-dichlorophenylpiperazine to produce the final product, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been studied for its potential use in scientific research as a potential therapeutic agent. It has been shown to have a high affinity for the serotonin transporter and has been studied for its potential use in treating depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been studied for its potential use in treating drug addiction and has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
6419-99-4 |
|---|---|
製品名 |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide |
分子式 |
C19H19Cl2N3O2S |
分子量 |
424.3 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c20-14-2-3-16(15(21)10-14)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) |
InChIキー |
QZUHQQRQSAMJQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



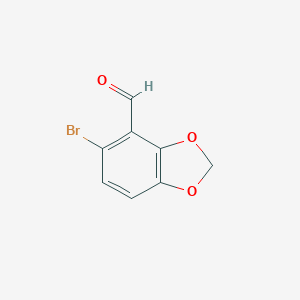


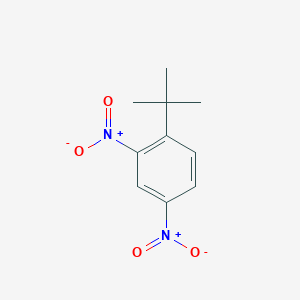
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
